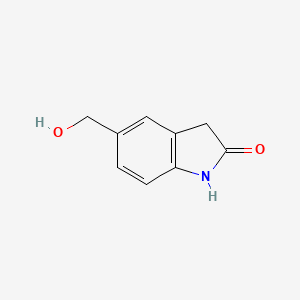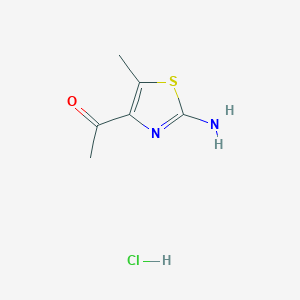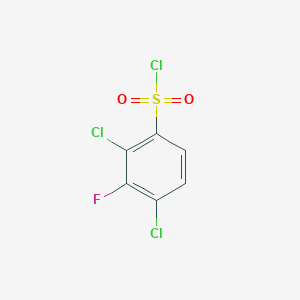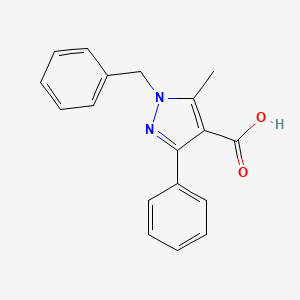
5-(羟甲基)吲哚-2-酮
描述
5-(Hydroxymethyl)indolin-2-one is a useful research compound. Its molecular formula is C9H9NO2 and its molecular weight is 163.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(Hydroxymethyl)indolin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Hydroxymethyl)indolin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌活性
吲哚-2-酮衍生物已被合成并评估其作为抗菌剂的潜力。 例如,一系列含有磺酰胺的1,5-二取代吲哚-2-酮衍生物对革兰氏阳性菌和革兰氏阴性菌均表现出初步的抗菌活性 .
抗癌活性
吲哚-2-酮衍生物已被探索其对各种癌症靶点的抑制活性。 合成的5-取代吲哚-2-酮衍生物对EGFR、FGFR、VEGFR和PDGFR等关键受体表现出抑制活性,这些受体在癌症进展中起着重要作用 .
抗炎活性
研究表明,某些3-取代吲哚-2-酮衍生物具有优异的抗炎活性,表明该领域未来研究的潜力 .
抗病毒活性
吲哚衍生物,包括吲哚-2-酮,已显示出各种生物活性,包括抗病毒特性。 制备并评估了特定的羟吲哚衍生物的抗HIV活性,一些化合物对病毒表现出有效的抑制活性 .
作用机制
Target of Action
5-(Hydroxymethyl)indolin-2-one, as an indole derivative, has been found to bind with high affinity to multiple receptors . The indole scaffold is present in many important synthetic drug molecules and has been found to have diverse biological applications .
Mode of Action
Indolin-2-one nitroimidazole antibiotics have been found to exhibit an unexpected dual mode of action . They inhibit topoisomerase IV, an essential enzyme for DNA replication . Furthermore, they facilitate in vivo reduction due to their significantly increased redox potentials compared to classic 5-nitroimidazoles .
Biochemical Pathways
Indole derivatives, including 5-(Hydroxymethyl)indolin-2-one, have been found to possess various biological activities, affecting a variety of biochemical pathways . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
It has been found that indolin-2-one and its derivatives can cross the blood-brain barrier . Low doses of indolin-2-one in the blood can cause reduced blood pressure and mild sedation, while high doses can cause coma and death .
Result of Action
Indolin-2-one derivatives with the lowest bond dissociation enthalpy, ionization potential, and proton affinity values have been identified as compounds with high antioxidant activity .
Action Environment
It has been found that indolin-2-one derivatives with substituents in the ortho position are promising potential novel antioxidants .
生化分析
Biochemical Properties
5-(Hydroxymethyl)indolin-2-one, like other indole derivatives, has been found to bind with high affinity to multiple receptors, which makes it useful in developing new derivatives . It has been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Cellular Effects
Indole derivatives have been found to have promising cell-based antitumor activity . For example, certain 3-substituted-indolin-2-one derivatives have shown inhibitory activity against various human carcinoma cell lines .
Molecular Mechanism
Indole derivatives have been found to inhibit the activity of various protein tyrosine kinases, such as the epidermal growth factor receptor, vascular endothelial growth factor receptor, fibroblast growth factor receptor, and platelet-derived growth factor receptor .
Temporal Effects in Laboratory Settings
It has been found that indole is absorbed within 30 minutes and fully metabolized in 6 hours when orally administered to mice .
Dosage Effects in Animal Models
It has been found that certain indolin-2-one derivatives can cause reduced blood pressure and mild sedation at low doses (10 mg/kg), while high doses (100 mg/kg) can cause coma and death .
Metabolic Pathways
Indole is known to be metabolized by the cytochrome P450 enzymes CYP1A2 and CYP2A5 .
Transport and Distribution
It has been found that certain indole derivatives can cross the blood-brain barrier .
Subcellular Localization
It has been found that certain indole derivatives can be found in the brain .
属性
IUPAC Name |
5-(hydroxymethyl)-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-5-6-1-2-8-7(3-6)4-9(12)10-8/h1-3,11H,4-5H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFEKDTIWYDGPPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)CO)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
612487-61-3 | |
| Record name | 5-(Hydroxymethyl)-1,3-Dihydro-2H-Indol-2-One | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-Bromobenzo[d]thiazole-6-carbaldehyde](/img/structure/B1526268.png)







